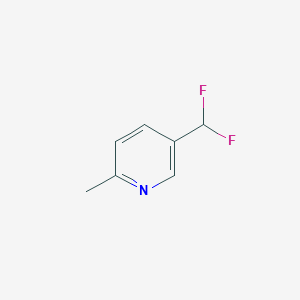

5-(Difluoromethyl)-2-methylpyridine

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocycles are a class of organic compounds that have garnered immense attention in recent decades. The introduction of fluorine into a heterocyclic ring system can dramatically alter a molecule's physicochemical properties. beilstein-journals.org The high electronegativity of fluorine can influence the basicity of nitrogen-containing heterocycles and create highly polarized carbon-fluorine bonds, affecting reactivity and molecular interactions. beilstein-journals.org These modifications often lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. tandfonline.comrsc.org Consequently, over 20% of all pharmaceuticals and a significant portion of agrochemicals on the market contain at least one fluorine atom. tandfonline.comrsc.org The versatility and impact of fluorinated heterocycles are demonstrated by their presence in a wide array of FDA-approved drugs, targeting a broad spectrum of diseases including cancer and infectious diseases. tandfonline.com

The synthesis of these valuable compounds is an active area of research, with ongoing efforts to develop more efficient and selective fluorination methods. tandfonline.com Strategies such as late-stage fluorination and the use of novel fluorinating agents are continuously being refined to facilitate the incorporation of fluorine into complex molecular architectures. tandfonline.comrsc.org

The Difluoromethyl Group as a Bioisosteric Element in Molecular Design

The difluoromethyl group (-CHF2) holds a unique position in medicinal chemistry due to its role as a bioisostere for several common functional groups. It is often considered a lipophilic hydrogen bond donor, capable of mimicking the interactions of hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH2) groups. acs.orgh1.conih.gov This bioisosteric replacement can be a powerful strategy in drug design to enhance a compound's pharmacokinetic profile.

The -CHF2 group can serve as a more lipophilic alternative to a hydroxyl group and has a similar volume, hydrogen bond acidity, and lipophilicity to a thiol group. tandfonline.com This allows medicinal chemists to fine-tune properties such as membrane permeability and metabolic stability. tandfonline.comrsc.org Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale comparable to thiophenol and aniline. acs.orgh1.conih.gov This ability to form hydrogen bonds can be crucial for enhancing the binding affinity of a drug candidate to its target protein. rsc.orgnih.gov The growing interest in the -CHF2 group is evidenced by the increasing number of studies focused on its incorporation into bioactive molecules. nih.govnih.gov

Overview of Pyridine (B92270) as a Privileged Heterocyclic Scaffold in Organic Synthesis

The pyridine ring is a fundamental six-membered nitrogen-containing heterocycle that is a cornerstone of organic and medicinal chemistry. youtube.com Its aromatic nature, combined with the presence of a nitrogen atom, imparts a unique set of properties. The lone pair of electrons on the nitrogen is available for protonation, making pyridine a weak base. youtube.com This basicity, however, is lower than that of typical amines due to the sp2 hybridization of the nitrogen. youtube.com

The pyridine scaffold is considered a "privileged structure" in drug discovery, a term coined to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov This versatility has led to the incorporation of the pyridine motif into a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govrsc.orgnih.gov Many FDA-approved drugs contain a pyridine ring, highlighting its importance in the development of therapeutic agents. rsc.orgresearchgate.net The pyridine nucleus can be found in essential biological molecules like NADP and vitamins B3 and B6. nih.gov Its ability to improve water solubility and its synthetic tractability make it an attractive component in the design of new bioactive compounds. nih.gov

Interactive Data Table: Properties of 5-(Difluoromethyl)-2-methylpyridine

| Property | Value |

| CAS Number | 1374659-25-2 |

| Molecular Formula | C7H7F2N |

| Molecular Weight | 143.13 g/mol |

Properties

IUPAC Name |

5-(difluoromethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-5-2-3-6(4-10-5)7(8)9/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNFAAMQMYMPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292921 | |

| Record name | 5-(Difluoromethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-25-2 | |

| Record name | 5-(Difluoromethyl)-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical and Spectroscopic Characterization Methods in Academic Research

Chromatographic Techniques for Isolation and Purity Assessment in Research

Chromatographic methods are indispensable for the separation and purity assessment of synthesized compounds like 5-(Difluoromethyl)-2-methylpyridine. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.

HPLC is another critical technique, especially for compounds that may be thermally labile or less volatile. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for the separation of closely related pyridine (B92270) compounds. acs.org For example, a Primesep 100 mixed-mode column can be used with a mobile phase of acetonitrile, water, and an acid modifier to achieve separation. acs.org The purity of a sample of this compound would typically be determined by calculating the peak area percentage from the HPLC chromatogram. While a specific HPLC method for this compound is not detailed in the literature, methods for analogous compounds like 5-Bromo-2-methylpyridine, which is analyzed at ≥99.0% purity by HPLC, provide a clear precedent.

Table 1: Exemplar Chromatographic Conditions for Analysis of Substituted Pyridines

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| GC | Capillary (polar or non-polar) | Helium | Mass Spectrometry (MS) | Separation of complex mixtures of substituted pyridines. nih.gov | nih.gov |

| HPLC | Primesep 100 (mixed-mode) | Acetonitrile, Water, Acid | UV | Separation of nicotinic acid and related pyridine compounds. acs.org | acs.org |

Computational and Theoretical Chemistry Approaches

In tandem with experimental analysis, computational chemistry provides deep insights into the intrinsic properties of molecules like this compound. These theoretical methods can predict electronic structure, reactivity, and intermolecular forces, which are crucial for understanding the compound's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For pyridine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.net

While specific DFT data for this compound is not published, studies on similar molecules like 2-Amino-5-Methyl Pyridine (2A5MP) provide a framework for the expected outcomes. researchgate.net For 2A5MP, DFT calculations have been used to determine the optimized structure, dipole moment (µ), polarizability (α), and first hyperpolarizability (β). researchgate.net The calculated HOMO-LUMO energy gap is a key parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Representative Calculated Electronic Properties for a Substituted Pyridine (2-Amino-5-Methyl Pyridine) using DFT

| Parameter | Calculated Value | Significance | Reference |

| HOMO Energy | -5.9 eV | Relates to electron-donating ability. | researchgate.net |

| LUMO Energy | -0.9 eV | Relates to electron-accepting ability. | researchgate.net |

| Energy Gap (ΔE) | 5.0 eV | Indicates chemical reactivity and stability. | researchgate.net |

| Dipole Moment (µ) | 2.1 Debye | Measures the polarity of the molecule. | researchgate.net |

These calculations for an analogous compound suggest that this compound would also have a significant dipole moment due to the electronegative fluorine atoms and the nitrogen atom in the pyridine ring. The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra to provide a complete vibrational assignment of the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. ias.ac.in The energies and shapes of these orbitals are critical in understanding how a molecule will interact with other species.

For pyridine derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO provides insight into the molecule's reactivity; a smaller gap generally implies higher reactivity. ias.ac.in In the case of this compound, the electron-withdrawing difluoromethyl group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine, potentially influencing its reactivity in, for example, nucleophilic aromatic substitution reactions. FMO analysis of substituted pyridines has been used to predict their nucleophilicity, a key factor in their application as catalysts. ias.ac.in

Understanding the forces that govern how molecules arrange themselves in the solid state is crucial for predicting crystal structure and physical properties. Quantum-chemical calculations are employed to study these intermolecular interactions, which include hydrogen bonds, halogen bonds, and π-π stacking interactions. acs.orgmdpi.com

For fluorinated pyridines, the crystal packing is influenced by a combination of these interactions. Studies on a series of fluorinated pyridines have shown that the packing motifs change from a herringbone arrangement to a parallel stacking as the degree of fluorination increases. acs.org These studies utilize methods like MP2/6-311G(d,p) to calculate the intermolecular interaction energies, revealing the contributions of different types of contacts, such as C-H···F, C-H···N, and F···F interactions. acs.orgmdpi.com

Q & A

Q. What controls are essential in enzymatic inhibition assays for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.